molecular formula C13H19NO B1661540 N-(Cyclopentylmethyl)-4-methoxyaniline CAS No. 919800-23-0

N-(Cyclopentylmethyl)-4-methoxyaniline

Cat. No.: B1661540
CAS No.: 919800-23-0
M. Wt: 205.30
InChI Key: FWABXEWWSGSPEY-UHFFFAOYSA-N
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Description

N-(Cyclopentylmethyl)-4-methoxyaniline is an aromatic amine derivative characterized by a 4-methoxy-substituted aniline core and a cyclopentylmethyl group attached to the nitrogen atom. The cyclopentylmethyl substituent introduces steric bulk and lipophilicity, which may influence its chemical behavior, solubility, and interaction with biological targets compared to simpler analogs.

Properties

CAS No.

919800-23-0

Molecular Formula

C13H19NO

Molecular Weight

205.30

IUPAC Name

N-(cyclopentylmethyl)-4-methoxyaniline

InChI

InChI=1S/C13H19NO/c1-15-13-8-6-12(7-9-13)14-10-11-4-2-3-5-11/h6-9,11,14H,2-5,10H2,1H3

InChI Key

FWABXEWWSGSPEY-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NCC2CCCC2

Canonical SMILES

COC1=CC=C(C=C1)NCC2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

  • N-Allyl-4-methoxyaniline derivatives (e.g., N-allyl-N-(2-methyl-3-(4-trifluoromethylphenyl)but-3-en-1-yl)-4-methoxyaniline): These compounds feature allyl or alkenyl substituents, which enhance reactivity in catalytic C–H functionalization and hydroamination reactions.
  • Schiff base derivatives (e.g., N-(furfurlidine)-4-methoxyaniline, N-(cinnamalidine)-4-methoxyaniline): These compounds exhibit improved corrosion inhibition properties in acidic environments due to the electron-donating methoxy group and conjugated π-systems.
  • Pyridinone and triazine derivatives (e.g., (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline): These analogs demonstrate antifungal activity against C. albicans, attributed to the para-methoxy aromatic moiety and N-heterocyclic core. The absence of a heterocycle in the target compound may reduce antifungal efficacy .
Table 1: Substituent Effects on Key Properties
Compound Class Key Substituent Notable Properties/Applications Reference
N-Cyclopentylmethyl-4-methoxyaniline Cyclopentylmethyl High steric bulk; potential catalytic intermediate
Schiff Bases (e.g., N-(furfurlidine)-4-methoxyaniline) Imine-linked aromatic groups Corrosion inhibition (HCl media)
Allyl Derivatives (e.g., N-allyl-4-methoxyaniline) Allyl/alkenyl chains High reactivity in hydroamination
Triazine Derivatives (e.g., TRI) 4,6-Dimethoxy-1,3,5-triazine Antifungal activity (MIC: 8–16 µg/mL)

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